3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Overview
Description
“3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one” is a compound with the molecular formula C11H13FN2OS and a molecular weight of 240.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13FN2OS/c1-14-5-4-10(11(14)15)16-9-3-2-7(12)6-8(9)13/h2-3,6,10H,4-5,13H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Scientific Research Applications
Synthesis and Biological Activity : A study focused on synthesizing novel compounds using a similar structure, discussing structural assignment, stereochemistry, and biological assays (Rahman et al., 2005).
Antibacterial Agents : Research into pyridonecarboxylic acids as antibacterial agents involved the synthesis and analysis of compounds with a structure closely related to the subject compound, examining their antibacterial activity and structure-activity relationships (Egawa et al., 1984).
Metabolic Activation of Inhibitors : A study investigated the metabolic activation of dipeptidyl peptidase-IV inhibitor analogs containing a fluoropyrrolidine moiety, relevant to the compound , analyzing their bioactivation and the mechanisms involved (Xu et al., 2004).
Dopamine Antagonistic Activity : Research into 2-Phenylpyrroles as conformationally restricted benzamide analogues involved examining the dopamine antagonistic activity of compounds with a similar structure to the one of interest (van Wijngaarden et al., 1987).
RORγt Inverse Agonists : A study on the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists utilized a compound structure similar to the one , focusing on its design and pharmacokinetic properties (Duan et al., 2019).
Catalyst-Free Synthesis Studies : Research into the catalyst- and solvent-free synthesis of benzamide derivatives using microwave-assisted processes involved a compound structurally related to the one of interest, with a focus on X-ray structural and theoretical studies (Moreno-Fuquen et al., 2019).
Antiandrogen Activity : A study on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, which are related to the compound , focused on their antiandrogen activity (Tucker et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
3-(2-amino-4-fluorophenyl)sulfanyl-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-14-5-4-10(11(14)15)16-9-3-2-7(12)6-8(9)13/h2-3,6,10H,4-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMNPVYHPCZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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